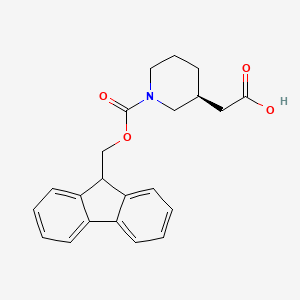

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZUENRKJILBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Building Blocks in Asymmetric Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. Many essential biological molecules, such as amino acids, sugars, and the receptors they interact with, are chiral. This means that biological systems can distinguish between two enantiomers (non-superimposable mirror images) of a chiral compound, often with one enantiomer producing a desired therapeutic effect while the other is inactive or even harmful.

This biological specificity drives the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. Asymmetric synthesis is the field of chemistry dedicated to creating single enantiomers of chiral molecules. A primary strategy in this field is the use of "chiral building blocks." These are readily available, enantiomerically pure compounds that serve as starting materials, incorporating a defined stereocenter into a new, more complex molecule.

The use of chiral building blocks offers a reliable and efficient method to control the three-dimensional arrangement of atoms in the final product. This is crucial for designing drugs that interact precisely with their biological targets, such as enzymes or receptors, thereby maximizing efficacy and minimizing potential side effects. The development of new and diverse chiral building blocks is therefore a continuous goal in organic synthesis, enabling the creation of novel therapeutic agents.

Overview of Fmoc Protected Scaffolds in Modern Chemical Methodologies

Protecting groups are essential tools in organic synthesis, acting as temporary masks for reactive functional groups to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is one of the most important protecting groups for amines, particularly in the field of peptide synthesis. altabioscience.com

Introduced by Carpino and Han, the Fmoc group's utility stems from its unique cleavage condition. nih.gov It is stable under the acidic conditions used to remove other common protecting groups (like the Boc group), but it is readily cleaved by mild bases, most commonly a solution of piperidine (B6355638) in an organic solvent. altabioscience.commdpi.com This "orthogonal" stability is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). nih.gov

In Fmoc-based SPPS, a peptide chain is assembled step-by-step on an insoluble resin support. nih.gov Each incoming amino acid has its amine group protected by Fmoc. After the amino acid is coupled to the growing peptide chain, the Fmoc group is removed with piperidine, liberating the amine for the next coupling reaction. This cycle is repeated until the desired peptide is synthesized. The mildness of the Fmoc removal step preserves the integrity of the growing peptide and acid-sensitive functionalities, making it the preferred method for synthesizing complex and modified peptides. altabioscience.comnih.gov

Scope and Research Relevance of S 1 Fmoc Piperidin 3 Yl Acetic Acid

Stereoselective Synthesis of the Piperidine-3-yl-acetic Acid Core

The critical challenge in synthesizing the core of the target molecule is establishing the desired (S)-configuration at the C3 position of the piperidine ring. Researchers have developed several enantioselective strategies to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. These methods are essential for producing the enantiomerically pure intermediates required for the final compound.

Achieving the (S)-configuration of the 3-substituted piperidine ring is a key step that dictates the stereochemistry of the final product. Modern synthetic chemistry offers several powerful approaches to this challenge, moving beyond classical resolution to more efficient catalytic enantioselective methods.

One prominent strategy involves the dearomatization of pyridine derivatives. nih.govsnnu.edu.cn A straightforward approach would be the enantioselective reduction or functionalization of pyridine itself; however, the high energy required for dearomatization makes this difficult. nih.govsnnu.edu.cn A widely used alternative is the reduction and functionalization of pyridiniums, which are more susceptible to nucleophilic attack. nih.govsnnu.edu.cn Chemo-enzymatic methods, utilizing a combination of oxidase and reductase enzymes, have also been reported to dearomatize pyridiniums to access enantioenriched 3-substituted products. nih.govsnnu.edu.cn

Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method allows for the cross-coupling of sp²-hybridized boronic acids with a dihydropyridine intermediate to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.gov

Asymmetric catalysis is at the forefront of synthesizing chiral piperidines. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine can produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govsnnu.edu.cn The success of these reactions often depends on the choice of the chiral ligand coordinated to the metal center.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Rh(cod)(OH)]₂ | (S)-Segphos | aq. CsOH | THP:Toluene:H₂O | 70 | 81 | 96 | snnu.edu.cn |

| Rhodium(I) | Ferrocene ligand | - | - | - | High | High | nih.gov |

| Chiral Phosphoric Acid | - | - | Varies | Varies | Good | Excellent | whiterose.ac.uk |

Chiral auxiliaries offer an alternative, albeit more traditional, method for stereochemical control. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Common chiral auxiliaries include pseudoephedrine and Evans oxazolidinones. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com For example, an achiral piperidone precursor could be derivatized with a chiral auxiliary, followed by a diastereoselective alkylation to introduce the acetic acid moiety precursor, and subsequent removal of the auxiliary.

Functionalization and Derivatization Routes to Introduce the Acetic Acid Moiety

The introduction of the acetic acid group (–CH₂COOH) at the C3 position is a crucial C-C bond-forming step. A common method for this transformation is the alkylation of a suitable precursor. For instance, an N-protected piperidine derivative with a leaving group at the 3-position can be reacted with a cyanide salt, followed by hydrolysis to yield the carboxylic acid.

A more direct and widely used approach involves the alkylation of an enolate or a similar nucleophile with a haloacetic acid ester, such as ethyl bromoacetate. google.com The reaction of an N-substituted piperazine with a halo acetic acid moiety under basic conditions is a well-established method. google.com This strategy can be adapted for piperidine derivatives. The resulting ester is then hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. The timing of this step is flexible; the acetic acid moiety can be introduced to a pre-formed piperidine ring or incorporated into an acyclic precursor prior to the ring-closing reaction.

Fmoc Protection Strategies in the Synthesis of the Compound

The final step in the synthesis is the protection of the secondary amine of the piperidine ring with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in peptide synthesis due to its stability under acidic conditions. wikipedia.orgtotal-synthesis.com This orthogonality allows for the selective removal of other protecting groups, such as Boc or t-butyl esters, without affecting the Fmoc group. total-synthesis.comgoogle.com

The introduction of the Fmoc group is typically achieved by reacting the (S)-piperidine-3-yl-acetic acid intermediate with an Fmoc-donating reagent under basic conditions. wikipedia.orgtotal-synthesis.com

Common Reagents for Fmoc Protection:

9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a classic reagent used under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture) or anhydrous conditions with a base like pyridine. total-synthesis.com

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent is another common and effective option for introducing the Fmoc group. wikipedia.org

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage. A typical deprotection of the Fmoc group is later accomplished using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orguci.edu

Advanced Synthetic Protocols and Scalability Considerations

For the synthesis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid to be viable for larger-scale applications, such as in pharmaceutical manufacturing, the synthetic route must be efficient and scalable. Modern advancements focus on improving yield, reducing step count, and ensuring high stereochemical purity.

Recent reports have demonstrated that key steps, such as the Rh-catalyzed asymmetric synthesis of 3-substituted piperidines, can be performed on a gram scale with sustained high yield and enantioselectivity. nih.govsnnu.edu.cn This indicates the potential for scaling up the production of the chiral core.

Furthermore, multi-enzymatic and chemo-enzymatic methods are gaining traction for their high selectivity and environmentally benign reaction conditions. researchgate.net For example, a process involving a highly enantioselective transamination to create a chiral imine intermediate, followed by a diastereoselective reduction, can generate piperidines with multiple stereocenters in just two steps from achiral precursors. researchgate.net Such biocatalytic approaches hold significant promise for developing highly efficient and scalable syntheses of complex chiral building blocks like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid.

Role as a Chiral Building Block in Medicinal Chemistry Research

The inherent chirality and the piperidine core of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid make it a valuable asset in the field of medicinal chemistry. Its structure provides a rigid scaffold that chemists can exploit to design novel therapeutic agents with high specificity and efficacy.

Design and Synthesis of Piperidine-Containing Drug Scaffolds

The piperidine motif is a prevalent heterocyclic scaffold found in a vast number of pharmaceuticals and natural products. nih.gov Its presence is often critical for biological activity. Utilizing (S)-(1-Fmoc-piperidin-3-yl)-acetic acid provides a direct route to introduce this key structural unit with a defined stereochemistry at the 3-position. This is crucial as the biological activity of chiral molecules is often dependent on a specific enantiomer.

The synthesis of complex drug scaffolds can be systematically approached using building blocks like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid. General strategies often involve the hydrogenation of pyridine precursors to create the piperidine ring, which can then be appropriately functionalized. nih.govwhiterose.ac.uk By starting with a pre-formed, chirally pure building block, medicinal chemists can streamline synthetic routes, avoiding potentially difficult and low-yielding steps of chiral resolution or asymmetric synthesis later in the process. This approach enhances the efficiency of creating libraries of piperidine-based compounds for drug discovery screening.

Incorporation into Peptidomimetics and Non-Peptide Ligands

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is an exemplary building block for constructing such molecules. Its piperidine ring can serve as a rigid scaffold to replace labile peptide bonds or to orient pharmacophoric groups in a specific spatial arrangement that mimics a peptide's secondary structure, like a β-turn. nih.gov

The incorporation of this compound allows for the transition from traditional peptide structures to non-peptide frameworks. nih.gov This is a key strategy in modern drug design to overcome the inherent limitations of peptide-based drugs. The acetic acid side chain provides a point for further elongation or functionalization, while the Fmoc-protected nitrogen allows for its integration into standard synthetic protocols.

Influence on Conformational Constraints in Bioactive Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. nih.gov Peptides often possess high conformational flexibility, which can be detrimental to their binding affinity and selectivity for a specific biological target. nih.govchapman.edu Introducing rigid structural elements is a widely used strategy to conformationally constrain a molecule, locking it into its bioactive conformation. nih.govresearchgate.netmdpi.com

The piperidine ring of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid serves as such a constraining element. When incorporated into a peptide or a small molecule ligand, it reduces the number of rotatable bonds, thereby decreasing the conformational entropy penalty upon binding to a receptor. chapman.edu This can lead to a significant enhancement in binding affinity and selectivity. The defined stereochemistry of the building block ensures that the conformational constraint is applied in a predictable and controlled manner, which is essential for rational drug design.

Integration into Solid-Phase Peptide Synthesis (SPPS) and Related Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic synthesis. nih.gov (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is specifically designed for seamless integration into the most common and versatile SPPS methodology.

Utilization in Fmoc-Based SPPS Protocols

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and it forms the basis of the most widely used SPPS strategy. altabioscience.comresearchgate.net The presence of the Fmoc group on the piperidine nitrogen of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid allows it to be used directly in standard Fmoc-SPPS protocols. nih.govuci.edu

The synthesis cycle involves coupling the free carboxylic acid of the incoming Fmoc-protected amino acid to the free amine of the resin-bound peptide chain. Subsequently, the Fmoc group is removed from the newly added residue using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a new amine for the next coupling cycle. peptide.comresearchgate.netscielo.org.mx The compatibility of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid with these standard conditions makes it a straightforward building block to incorporate into a growing peptide chain on a solid support. nih.gov

| Property | Value |

|---|---|

| CAS Number | 1217646-18-8 |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.42 g/mol |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Core Scaffold | (S)-Piperidine-3-acetic acid |

Compatibility with Orthogonal Protecting Group Strategies

A key principle in complex chemical synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. biosynth.com The Fmoc/tBu (tert-butyl) strategy is a classic example of an orthogonal system in SPPS. peptide.comresearchgate.net In this approach, the temporary N-terminal Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl-based ethers, esters, or carbamates) are stable to this condition and are removed only at the end of the synthesis by strong acid (e.g., trifluoroacetic acid, TFA). altabioscience.combiosynth.com

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is fully compatible with this strategy. Its Fmoc group can be cleaved under standard basic conditions without affecting acid-labile side-chain protectors on other residues in the sequence. This orthogonality is essential for the synthesis of complex peptides and peptidomimetics, enabling selective modifications and the introduction of diverse functionalities. researchgate.net

| Protecting Group | Functionality Protected | Cleavage Condition | Stability |

|---|---|---|---|

| Fmoc | α-Amino group (temporary) | Base (e.g., 20% piperidine in DMF) | Stable to acid |

| tBu, Boc, Trt | Side-chains (permanent) | Strong Acid (e.g., TFA) | Stable to base |

Methodological Advancements for Incorporating Non-Canonical Amino Acid Derivatives

The incorporation of non-canonical amino acids such as (S)-(1-Fmoc-piperidin-3-yl)-acetic acid into a peptide sequence presents unique challenges compared to standard proteinogenic amino acids. As a cyclic β-amino acid, its steric bulk can hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Methodological advancements in SPPS have focused on the development of highly efficient coupling reagents to overcome these steric challenges and minimize side reactions. sigmaaldrich.com

Historically, carbodiimides like dicyclohexylcarbodiimide (DCC) were widely used, but they are often insufficient for sterically demanding couplings and can lead to racemization. peptide.commerckmillipore.com Modern advancements have largely replaced these with more potent and safer alternatives based on aminium/uronium or phosphonium (B103445) salts of non-nucleophilic anions. These reagents rapidly convert the Fmoc-protected amino acid into a highly reactive ester in situ, facilitating efficient amide bond formation. sigmaaldrich.comembrapa.br

For a building block like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, the use of third-generation aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often essential. bachem.com These reagents form highly reactive OAt or 6-ClOBt esters, respectively, which are more reactive than the OBt esters generated by older reagents like HBTU. merckmillipore.com The enhanced reactivity accelerates the coupling step, ensuring high yields even with bulky building blocks. Furthermore, the development of coupling additives like Oxyma Pure has led to the creation of safer and highly effective reagents like COMU, which avoids the potentially explosive benzotriazole derivatives while maintaining high efficiency. bachem.com

| Reagent | Full Name | Reagent Type | Key Advantages | Primary By-product |

|---|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient for standard couplings, well-established. | Tetramethylurea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive due to HOAt leaving group; excellent for hindered couplings. sigmaaldrich.com | Tetramethylurea |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, cost-effective alternative to HATU. | Tetramethylurea |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Avoids guanidinylation side reaction, very efficient. peptide.com | Hexamethylphosphoramide (HMPA) - Carcinogenic |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt (Oxyma-based) | High reactivity comparable to HATU, non-explosive, improved safety profile. bachem.com | Morpholinourea derivative |

Combinatorial Chemistry Approaches Leveraging (S)-(1-Fmoc-piperidin-3-yl)-acetic acid

Combinatorial chemistry is a powerful paradigm for drug discovery, enabling the rapid synthesis of a large number of systematically related compounds, known as a chemical library. nih.govamericanpeptidesociety.org (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is an exemplary building block for such approaches due to its rigid piperidine scaffold. Incorporating this scaffold into oligomers generates peptidomimetics with reduced conformational flexibility. nih.gov This pre-organization of the molecular structure can lead to higher binding affinities and specificities for biological targets, a highly desirable trait in drug candidates.

The piperidine ring serves as a three-dimensional scaffold from which chemical diversity can be projected. By using the piperidine moiety as a core or as an internal unit, chemists can create libraries where subsequent building blocks are oriented in well-defined spatial arrangements, allowing for a more thorough exploration of the chemical space around a target protein. uni-konstanz.de

Construction of Diverse Chemical Libraries

The most effective method for generating large chemical libraries from building blocks like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is the split-and-pool (or split-mix) synthesis strategy. researchgate.netwikipedia.org This technique, performed on a solid support (resin beads), allows for the creation of a "one-bead, one-compound" library, where each bead carries a unique molecular entity. wikipedia.org

The process for a library initiated with the piperidine scaffold would be as follows:

Initial Coupling: (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is coupled to a solid-phase resin in a single reaction vessel.

Splitting: The resin is then split into multiple equal portions.

Diversification: A different building block (e.g., a different Fmoc-amino acid) is coupled to the free amine of the piperidine unit in each separate portion.

Pooling: All portions of the resin are recombined and mixed thoroughly.

This "split-couple-pool" cycle is repeated. With each cycle, the diversity of the library increases exponentially. The rigid piperidine core ensures that the diversity elements added in subsequent steps adopt more predictable conformations than they would on a flexible, linear peptide backbone. This approach has been used to build libraries focused on targets that recognize piperidine-containing ligands, such as certain classes of G protein-coupled receptors (GPCRs). researchgate.net

| Step | Action | Description | Result |

|---|---|---|---|

| 1 | Initial Coupling | Couple (S)-(1-Fmoc-piperidin-3-yl)-acetic acid (Pip) to the resin. | Resin-Pip |

| 2 | Deprotection & Split | Remove Fmoc group and split the resin into 3 portions. | 3 portions of Resin-NH-Pip |

| 3 | Diversification (Cycle 1) | Couple Alanine (A) to portion 1, Glycine (B1666218) (G) to portion 2, Valine (V) to portion 3. | Resin-Pip-A, Resin-Pip-G, Resin-Pip-V |

| 4 | Pool & Split | Combine all resin, mix, and split again into 3 portions. | A mixed resin pool, then split into 3 portions. |

| 5 | Diversification (Cycle 2) | Couple Leucine (L), Phenylalanine (F), and Tryptophan (W) to the three new portions. | 9 unique dipeptide mimetics on the beads (e.g., Resin-Pip-A-L, Resin-Pip-G-L, Resin-Pip-V-L in the first portion). |

Automated Synthesis Applications

The compatibility of Fmoc chemistry with automation has revolutionized peptide and peptidomimetic synthesis. beilstein-journals.org Automated solid-phase peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and washing with high precision and efficiency, enabling the rapid production of complex molecules. nih.gov

(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is well-suited for use in automated synthesizers. The Fmoc group is removed under standard automated conditions (typically using a solution of piperidine in DMF), and the carboxylic acid is activated for coupling using the synthesizer's pre-programmed protocols. embrapa.brrsc.org

However, due to its steric bulk, protocol modifications may be necessary to ensure quantitative incorporation. Modern synthesizers allow for flexible programming to address such challenges. Common adjustments for a non-canonical building block include:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 60-120 minutes instead of the standard 30-45 minutes) can drive the reaction to completion.

Double Coupling: The automated protocol can be programmed to perform the coupling step twice. After the first coupling and a wash step, fresh reagent and the building block are added again to acylate any remaining free amines.

Use of Enhanced Reagents: The synthesizer can be configured to use more potent coupling reagents like HATU or HCTU specifically for the incorporation of the hindered monomer. nih.gov

These automated and programmable approaches make the synthesis of peptidomimetics containing units like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid both reliable and accessible. researchgate.net

| Step | Standard Cycle (e.g., for Fmoc-Ala-OH) | Modified Cycle (for (S)-(1-Fmoc-piperidin-3-yl)-acetic acid) |

|---|---|---|

| Fmoc Deprotection | 20% Piperidine/DMF (2 x 5 min) | 20% Piperidine/DMF (2 x 5 min) - No change |

| Washing | DMF (5x) | DMF (5x) - No change |

| Coupling | 5-fold excess amino acid, 5-fold excess HBTU/HOBt/DIPEA (30 min) | 5-fold excess amino acid, 5-fold excess HATU/DIPEA (90 min) OR perform standard coupling twice (Double Coupling). |

| Washing | DMF (3x), DCM (3x) | DMF (3x), DCM (3x) - No change |

Reactivity and Mechanistic Studies of S 1 Fmoc Piperidin 3 Yl Acetic Acid and Its Derivatives

Reactivity Profiles of the Carboxylic Acid Functionality

The primary site of reactivity for (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, beyond the cleavable Fmoc group, is its carboxylic acid functionality. This group is readily converted into a variety of derivatives, most commonly amides and esters, through activation and subsequent reaction with a nucleophile. researchgate.net This reactivity is fundamental to its application as a building block in the synthesis of peptides and other complex organic molecules. chemimpex.com

The formation of an amide or ester bond requires the activation of the carboxylic acid's carbonyl group to enhance its electrophilicity. researchgate.netnih.gov This is typically achieved by converting the hydroxyl group into a better leaving group. In the context of peptide synthesis, this activation is performed in situ using coupling reagents. researchgate.net The activated carboxylic acid then reacts with an amine (to form an amide) or an alcohol (to form an ester). nih.gov

A wide array of coupling reagents is available for this transformation, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. google.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often included to suppress side reactions, particularly racemization, and to improve reaction efficiency by forming a highly reactive intermediate active ester. researchgate.netpeptide.com The choice of reagent, solvent (commonly DMF), and base (such as N,N-diisopropylethylamine, DIEA) can be tailored to the specific substrates and desired outcome. google.com

Table 1: Typical Conditions for Carboxylic Acid Activation and Amide Bond Formation

| Coupling Reagent Class | Example Reagent | Typical Additive | Base | Common Solvent | General Remarks |

|---|---|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt | Not always required, but DIEA can be used | DMF, DCM | DCC can lead to insoluble dicyclohexylurea byproduct. DIC forms a soluble byproduct. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None (contains HOBt moiety) | DIEA, NMM | DMF | Highly efficient and rapid coupling. |

| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU | None (based on HOBt or HOAt) | DIEA, Collidine | DMF, NMP | Very common in solid-phase peptide synthesis (SPPS) due to high efficiency and low racemization (especially HATU). google.com |

Mechanisms of Fmoc Deprotection and Related Side Reactions in Synthetic Contexts

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines. springernature.com Its removal is a critical step in synthetic sequences, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The deprotection proceeds through a base-catalyzed β-elimination (E1cB) mechanism. acs.org

The mechanism involves two main steps:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.govresearchgate.net This step is favored because the resulting carbanion is stabilized by the aromatic fluorene system.

β-Elimination: The carbanion undergoes a rapid elimination, cleaving the C-O bond to release the deprotected amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.govacs.org

The liberated dibenzofulvene is a Michael acceptor and can react with nucleophiles, including the newly deprotected amine, which would lead to irreversible chain termination. acs.org Therefore, the base used for deprotection also serves as a scavenger for DBF. springernature.com Secondary amines like piperidine are highly efficient at trapping DBF to form a stable adduct, driving the deprotection reaction to completion. nih.govresearchgate.net

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration and Solvent | Relative Reaction Time | Notes |

|---|---|---|---|

| Piperidine | 20-40% in DMF or NMP | Fast (typically 5-20 minutes) | The most common and standard reagent. springernature.comuci.edu Can sometimes promote side reactions like aspartimide formation in susceptible sequences. researchgate.net |

| Piperazine | 10% w/v in DMF/ethanol | Slightly slower than piperidine | Used as an alternative to piperidine to minimize certain side reactions like aspartimide formation. nih.govnih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with piperidine) | Very fast | A strong, non-nucleophilic base used to accelerate deprotection in "difficult" sequences where aggregation may occur. researchgate.netiris-biotech.de |

| Pyrrolidine | 20% v/v in various solvents | Comparable to piperidine | An efficient base and DBF scavenger that enables Fmoc removal in less polar solvents. acs.org |

While (S)-(1-Fmoc-piperidin-3-yl)-acetic acid itself is not prone to all canonical peptide side reactions, its use in a synthetic context under basic deprotection conditions warrants consideration of potential issues. Base-catalyzed side reactions can occur, such as the formation of aspartimide in peptides containing aspartic acid, especially when followed by residues like glycine (B1666218) or serine. iris-biotech.deiris-biotech.de Another potential side reaction is the addition of piperidine to susceptible moieties; for instance, peptides with C-terminal cysteine can form 3-(1-piperidinyl)alanine via a dehydroalanine (B155165) intermediate. peptide.comiris-biotech.de These examples highlight the nucleophilic nature of the deprotection reagent and the need for careful sequence and condition selection.

Stereochemical Stability and Inversion Under Reaction Conditions

Maintaining the stereochemical integrity of the chiral center at the C3 position of the piperidine ring is crucial for the application of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid in synthesizing enantiomerically pure compounds. The potential for stereochemical inversion, or racemization, exists primarily during the carboxylic acid activation step required for coupling. peptide.com

Racemization during amide bond formation is a well-documented phenomenon in peptide chemistry. mdpi.com The most common mechanism involves the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of an N-acylated amino acid is activated. The abstraction of the α-proton from this intermediate, which is now more acidic, leads to loss of stereochemical information. While the subject compound is a β-amino acid derivative, the α-proton on the acetic acid moiety is similarly susceptible to base-catalyzed epimerization upon activation. luxembourg-bio.com

Several factors influence the rate of racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of auxiliaries like HOBt and HOAt is known to suppress racemization by minimizing the lifetime of the highly reactive species and favoring a pathway through a less racemization-prone active ester. peptide.com

Base: The strength and steric hindrance of the base used during coupling can affect the rate of proton abstraction. Weaker, sterically hindered bases like collidine are sometimes used to minimize epimerization. nih.govluxembourg-bio.com

Temperature: Higher reaction temperatures can increase the rate of racemization. Microwave-assisted synthesis, which uses elevated temperatures, requires careful optimization to limit stereochemical scrambling. nih.gov

Fmoc Deprotection: The basic conditions of Fmoc deprotection are generally considered less likely to cause significant racemization of most amino acids compared to the coupling step. luxembourg-bio.com However, prolonged exposure to strong bases could potentially lead to epimerization, especially for amino acids with electron-withdrawing side chains that can stabilize a carbanion intermediate. mdpi.com

Table 3: Factors Influencing Stereochemical Stability During Synthesis

| Condition | Favors Stereochemical Retention | Promotes Racemization/Epimerization |

|---|---|---|

| Coupling Reagent | Reagents used with additives (e.g., HCTU, HATU, DIC/HOBt). | Highly reactive intermediates without additives; prolonged reaction times. |

| Base | Weaker, sterically hindered bases (e.g., collidine, NMM). luxembourg-bio.com | Strong, non-hindered bases (e.g., DIEA in excess). |

| Temperature | Lower temperatures (e.g., 0 °C to room temperature). | Elevated temperatures (e.g., > 50 °C). nih.gov |

| Solvent | Polar aprotic solvents like DMF are standard. | Solvent choice can influence base strength and intermediate stability. |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is critical for molecules with chiral centers. For (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, advanced spectroscopic methods are indispensable for confirming the (S)-configuration at the C3 position of the piperidine (B6355638) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy confirms the molecular structure's connectivity, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution. For Fmoc-protected amino acids and related structures, specific proton signals can be assigned to the piperidine ring, the acetic acid side chain, and the Fmoc group. rsc.org The spatial relationships revealed by NOESY can help infer the relative stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov An enantiomerically pure sample of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid will produce a characteristic CD spectrum, which is an optical fingerprint of its absolute configuration. In contrast, its enantiomer, (R)-(1-Fmoc-piperidin-3-yl)-acetic acid, would produce a mirror-image spectrum. The technique is particularly sensitive to the conformation of the molecule, which is influenced by the bulky Fmoc group. mdpi.com In peptide research, CD is often used to study the secondary structure of peptides containing such building blocks. researchgate.net

| Technique | Application for (S)-(1-Fmoc-piperidin-3-yl)-acetic acid | Expected Outcome |

| ¹H & ¹³C NMR | Confirms covalent structure and functional groups. | Provides chemical shifts and coupling constants for all atoms. |

| NOESY | Determines spatial proximity of protons. | Reveals conformational preferences of the piperidine ring. |

| Circular Dichroism | Confirms the presence of a single enantiomer. | A unique spectrum characteristic of the (S)-configuration. |

Chromatographic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is paramount, as the presence of the (R)-enantiomer can lead to undesirable byproducts in peptide synthesis or altered biological activity. merckmillipore.com High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. By passing a solution of the compound through a chiral HPLC column, the (S)- and (R)-enantiomers can be separated and quantified. uci.edu This allows for the precise determination of the enantiomeric excess (e.e.), a measure of the purity of the desired (S)-enantiomer. The quality control of commercial Fmoc-amino acids often specifies an enantiomeric purity of ≥ 99.8%. merckmillipore.com

| Method | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Chiral HPLC | Chiral selector (e.g., polysaccharide-based) | Hexane/Isopropanol gradients | Separation and quantification of (S) and (R) enantiomers. |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water with 0.1% TFA | Assessment of overall chemical purity. |

Mass Spectrometry for Structural Confirmation in Complex Synthetic Pathways

Mass spectrometry (MS) is a crucial analytical tool for verifying the molecular weight and confirming the structure of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, especially when it is incorporated into larger molecules like peptides. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically reveals the protonated molecule [M+H]⁺ or other adducts. For (S)-(1-Fmoc-piperidin-3-yl)-acetic acid (Molecular Formula: C₂₂H₂₃NO₄), the expected exact mass is 365.1627 g/mol , and high-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy. acrotein.com

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern. The fragmentation of this compound is predictable:

Loss of the Fmoc group: A common fragmentation pathway involves the cleavage of the Fmoc group, often initiated by the loss of dibenzofulvene (166 Da) via a β-elimination mechanism common in Fmoc deprotection protocols. libretexts.org

Decarboxylation: Loss of the carboxylic acid group (-COOH, 45 Da) is another expected fragmentation. libretexts.org

Piperidine Ring Opening: Fragmentation of the piperidine ring can also occur.

This detailed fragmentation pattern helps to unambiguously confirm the structure of the molecule within a complex mixture or after its incorporation into a synthetic pathway. raco.cat

| Ion | m/z (monoisotopic) | Description |

| [M+H]⁺ | 366.1700 | Protonated molecular ion. |

| [M-C₁₄H₁₀]⁺ | 200.1025 | Ion after loss of dibenzofulvene from the Fmoc group. |

| [M-COOH]⁺ | 321.1729 | Ion after loss of the carboxylic acid group. |

| [C₁₅H₁₁O₂]⁺ | 223.0759 | Fragment corresponding to the Fmoc-oxycarbonyl cation. |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

While spectroscopic and chromatographic methods provide strong evidence for the structure and purity, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. d-nb.infonih.gov

To perform this analysis, a suitable single crystal of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise position of every atom in the molecule and in the crystal lattice. researchgate.net

This technique not only confirms the (S)-stereochemistry at the chiral center but also provides invaluable information on:

Conformation: The exact solid-state conformation of the piperidine ring (e.g., chair, boat) and the orientation of the acetic acid and Fmoc substituents. researchgate.net

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Although obtaining a suitable crystal can be challenging, the resulting structural data is considered the gold standard for absolute configuration assignment. d-nb.info

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid

A systematic conformational search using molecular mechanics force fields, such as MMFF94, can identify low-energy conformers. Subsequent geometry optimizations and energy calculations using Density Functional Theory (DFT) at a level like B3LYP/6-31G(d) provide more accurate energetic rankings.

Key considerations in the conformational analysis include:

Piperidine (B6355638) Ring Pucker: The chair conformation is expected to be the global minimum. The relative energies of boat and twist-boat conformers are significantly higher.

Substituent Orientation: The bulky Fmoc group and the acetic acid side chain can exist in either axial or equatorial positions. Steric hindrance generally favors the equatorial placement of large substituents to minimize 1,3-diaxial interactions.

Intramolecular Interactions: The potential for hydrogen bonding between the carboxylic acid proton and the nitrogen or oxygen atoms of the Fmoc group can influence the preferred conformation of the side chain.

Table 1: Hypothetical Relative Energies of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid Conformers

| Conformer | Piperidine Ring | Acetic Acid Side Chain | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | Equatorial | 5.80 |

| 4 | Twist-Boat | Axial | 7.90 |

| 5 | Boat | Equatorial | 6.50 |

Note: This data is illustrative and based on general principles of conformational analysis for substituted piperidines.

Quantum Chemical Calculations on Reactivity and Transition States

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of "(S)-(1-Fmoc-piperidin-3-yl)-acetic acid". DFT methods can be employed to calculate a range of molecular properties that act as descriptors of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are prone to nucleophilic attack. For this molecule, the carboxylic acid oxygen atoms are expected to be regions of high negative potential.

Transition state calculations can elucidate the mechanisms of reactions involving this molecule, such as the deprotection of the Fmoc group or its coupling in peptide synthesis. By mapping the potential energy surface, the activation energies for these processes can be determined, offering insights into reaction kinetics.

Table 2: Hypothetical Calculated Reactivity Descriptors for (S)-(1-Fmoc-piperidin-3-yl)-acetic acid

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

Note: These values are hypothetical and representative of a stable organic molecule.

Molecular Docking and Dynamics Simulations in Ligand Design

As a chiral building block, "(S)-(1-Fmoc-piperidin-3-yl)-acetic acid" is a valuable scaffold in the design of ligands for various biological targets. Molecular docking and dynamics simulations are pivotal in predicting the binding affinity and mode of interaction of potential drug candidates derived from this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For a derivative of "(S)-(1-Fmoc-piperidin-3-yl)-acetic acid", docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to binding. The docking score provides an estimate of the binding free energy.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. These simulations provide insights into the stability of the docked pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the binding process. Analysis of the MD trajectory can reveal conformational changes upon binding and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA.

These simulations are crucial in the rational design of novel therapeutics, allowing for the in-silico screening of libraries of compounds and the optimization of lead candidates for improved potency and selectivity.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of "(S)-(1-Fmoc-piperidin-3-yl)-acetic acid", aiding in its characterization and the interpretation of experimental data.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By calculating the isotropic shielding values for each nucleus and referencing them to a standard like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and corresponding intensities for Infrared (IR) and Raman spectroscopy can be calculated at the DFT level. The predicted spectra can be compared with experimental data to identify characteristic vibrational modes associated with specific functional groups, such as the carbonyl stretches of the Fmoc and carboxylic acid groups, and the N-H and C-H vibrations.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid C=O | 175.2 | 174.8 |

| Fmoc C=O | 156.8 | 156.5 |

| Piperidine C3 | 38.5 | 38.2 |

Note: This data is for illustrative purposes to demonstrate the typical accuracy of DFT-based NMR predictions.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes for (S)-(1-Fmoc-piperidin-3-yl)-acetic acid

The synthesis and application of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid are intrinsically linked to the methodologies of peptide synthesis, an area undergoing significant transformation to align with the principles of green chemistry. Future developments are focused on reducing the environmental impact associated with both the production of the building block and its use in SPPS.

Greening Solid-Phase Peptide Synthesis (SPPS) Applications: The primary use of the compound is in Fmoc-based SPPS, a process notorious for its high consumption of hazardous solvents and reagents. csic.es Research is actively pursuing more sustainable protocols that would directly impact the lifecycle of this building block.

Solvent Replacement: A major focus is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory restrictions due to toxicity concerns. gyrosproteintechnologies.com Greener alternatives being investigated include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate. biotage.comresearchgate.net Binary mixtures, such as DMSO/ethyl acetate, are also showing promise, offering tunable polarity for different synthesis steps. gyrosproteintechnologies.com

| Conventional Solvent | Primary Hazard | Potential Green Alternative(s) | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Reproductive toxicity | 2-MeTHF, CPME, Propylene Carbonate, DMSO/EtOAc | gyrosproteintechnologies.combiotage.comresearchgate.net |

| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity | 2-MeTHF, N-Butylpyrrolidinone (NBP) | biotage.comacs.org |

| Dichloromethane (DCM) | Suspected carcinogen | 2-MeTHF, Ethyl Acetate | advancedchemtech.com |

Alternative Deprotection Reagents: The standard removal of the Fmoc group requires a 20% solution of piperidine (B6355638) in DMF. activotec.compeptide.com Piperidine is a controlled substance, prompting a search for effective, safer, and less-regulated alternatives. iris-biotech.denih.gov Bases such as 4-methylpiperidine (4-MP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and piperazine have proven effective for Fmoc removal and can reduce side reactions like aspartimide formation. iris-biotech.denih.govrsc.org

| Base | Key Advantage | Reference |

|---|---|---|

| 4-Methylpiperidine (4-MP) | Not a controlled substance, efficient Fmoc removal | iris-biotech.denih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Can accelerate deprotection in difficult sequences | peptide.comiris-biotech.de |

| Piperazine | Reduces aspartimide formation, not a controlled substance | nih.gov |

| 3-(Diethylamino)propylamine (DEAPA) | Identified as a viable, greener alternative to piperidine | rsc.org |

Process Intensification: Innovative protocols aim to minimize solvent waste by reducing the number of washing steps. tandfonline.com "In situ" Fmoc removal, where the deprotection base is added directly to the coupling reaction mixture, eliminates the need for intermediate filtration and washing, potentially saving up to 60-75% of solvent. tandfonline.comdigitellinc.com

Biocatalytic Synthesis of Precursors: Beyond its application, green chemistry principles are being applied to the synthesis of the chiral piperidine core itself. Biocatalysis offers a promising route, utilizing enzymes to perform stereoselective transformations under mild, aqueous conditions. Researchers have demonstrated the synthesis of piperidine derivatives using immobilized lipases in multicomponent reactions and enzymatic C-H oxidation to create functionalized piperidines from simple precursors. rsc.orgchemistryviews.orgresearchgate.net Such methods could provide a more sustainable pathway to the (S)-piperidine-3-acetic acid scaffold, reducing reliance on traditional organic synthesis with its associated waste and harsh reagents.

Expanded Applications in Novel Chemical Transformations

While designed for peptide synthesis, the unique structural features of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid make it a candidate for broader applications in asymmetric synthesis and as a scaffold for building molecular complexity.

Chiral Ligands and Catalysts: The rigid, chiral piperidine framework is a valuable motif in asymmetric catalysis. The "(S)" stereocenter could be leveraged by deprotecting the amine and utilizing the molecule as a chiral ligand for transition metal catalysts or as an organocatalyst. Such catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.orgnih.gov

Scaffolds for Privileged Structures: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive natural products and approved drugs. nih.govresearchgate.net (S)-(1-Fmoc-piperidin-3-yl)-acetic acid can serve as a starting point for the divergent synthesis of more complex molecules. After incorporation into a larger structure, the piperidine nitrogen and the acetic acid side chain offer two distinct points for further functionalization, enabling the rapid generation of libraries of novel compounds. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical reactions where three or more reactants combine in a single step to form a complex product. Piperidine derivatives are increasingly being used in and synthesized by MCRs. rsc.orgresearchgate.net After removal of the Fmoc group, the free amine of the piperidine ring could participate in MCRs to construct novel heterocyclic systems, expanding its utility beyond linear peptide-like structures.

Integration into Advanced Drug Discovery Platforms

The demand for structurally diverse and three-dimensional molecules in drug discovery has positioned building blocks like (S)-(1-Fmoc-piperidin-3-yl)-acetic acid for integration into modern discovery platforms. chemistryviews.org The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. Promising fragments are then optimized into more potent leads. The defined 3D shape and accessible functional groups of the piperidine core make this compound an ideal candidate for an FBDD library, providing a rigid scaffold to explore chemical space around a target protein. nih.gov

DNA-Encoded Libraries (DEL): DEL technology enables the synthesis and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.gov The piperidine scaffold is a valuable component for generating the structural diversity needed in these libraries. acs.org (S)-(1-Fmoc-piperidin-3-yl)-acetic acid is well-suited for DEL synthesis; the Fmoc group can be removed using standard on-DNA chemistry, and the carboxylic acid can be coupled to other building blocks to generate vast libraries for high-throughput screening. nih.gov

High-Throughput Screening (HTS) Libraries: The piperidine ring is a core component of many pharmaceuticals and is frequently used to build combinatorial libraries for HTS. thieme-connect.comdut.ac.za The defined stereochemistry and functional handles of this building block allow for the systematic creation of focused libraries of 1,3-disubstituted piperidines, which have been shown to be critical for potency in various drug candidates. thieme-connect.com

Exploration in New Material Science or Biotechnology Applications

The unique combination of the Fmoc group and the piperidine ring opens avenues for the use of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid in advanced materials and biotechnology, moving beyond its traditional role in medicinal chemistry.

Self-Assembling Biomaterials: The Fmoc group is a powerful driver of molecular self-assembly. mdpi.com When attached to amino acids or peptides, it can induce the formation of nanofibers, which entangle to create hydrogels. acs.orgnih.govresearchgate.net These peptide-based hydrogels are valuable biomaterials for tissue engineering and drug delivery. nih.gov Incorporating (S)-(1-Fmoc-piperidin-3-yl)-acetic acid into such systems could create novel materials where the piperidine moiety imparts specific properties, such as altered mechanical stiffness, degradation profiles, or the ability to interact with biological targets.

Bioconjugation and Bioimaging: Fmoc-protected amino acids are used as building blocks for creating peptide-based probes for biological applications. nih.gov The compound could be incorporated into peptides designed for bioimaging or as bioconjugates. The piperidine ring could serve to enhance cell permeability, modulate solubility, or act as a rigid linker to orient other functional groups, such as fluorophores or targeting ligands.

Functionalized Surfaces and Polymers: The piperidine scaffold has applications in creating functional materials. ijnrd.org The molecule could be grafted onto polymer surfaces to alter their chemical properties, for example, to create materials with specific binding capabilities or to act as a catalyst in flow chemistry systems.

Q & A

Q. How to address conflicting reports on the compound’s decomposition products?

- Answer : While SDS Section 9.2 notes possible carbon monoxide and nitrogen oxides under combustion, no data exist for standard lab conditions. Conduct thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition pathways. Compare results with computational models (e.g., Gaussian for bond dissociation energies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.